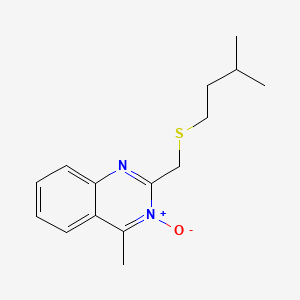
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves several steps. One common method is the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further modified to introduce the 3-oxide functionality and the 4-methyl-2-(((3-methylbutyl)thio)methyl) substituent. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and higher yields.
Análisis De Reacciones Químicas
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . For example, the highly acidic proton of the methyl group at the C-4 position can promote acetoxylation to ester derivatives when treated with acetic anhydride under reflux . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various quinazoline analogues and ring-expanded derivatives . In biology and medicine, it has been studied for its potential anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anti-cancer or anti-bacterial effects.
Comparación Con Compuestos Similares
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds share a similar quinazoline core but differ in their substituents and specific biological activities. For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for treating lung and pancreatic cancers
Propiedades
Número CAS |
6327-38-4 |
|---|---|
Fórmula molecular |
C15H20N2OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methylbutylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)8-9-19-10-15-16-14-7-5-4-6-13(14)12(3)17(15)18/h4-7,11H,8-10H2,1-3H3 |
Clave InChI |
HOFGXXTVLSOQFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCC(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


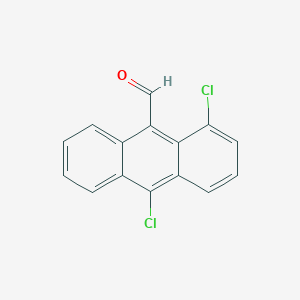
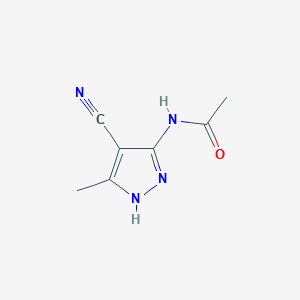

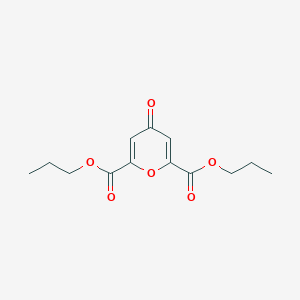
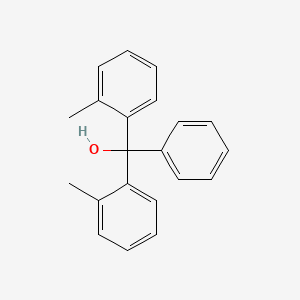
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
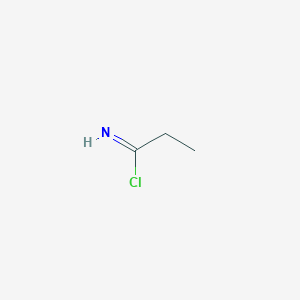

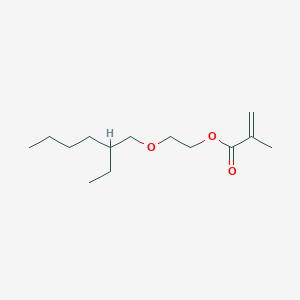


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
